3,4,5-Trihydroxy-6-(hydroxymethyl)piperidine-2-sulfonic acid
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Overview
Description
3,4,5-Trihydroxy-6-(hydroxymethyl)piperidine-2-sulfonic acid is a complex organic compound characterized by its unique structure, which includes a six-membered piperidine ring with multiple hydroxyl groups and a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trihydroxy-6-(hydroxymethyl)piperidine-2-sulfonic acid typically involves multi-step organic reactions. One common method includes the use of rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process . The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions and the use of cost-effective reagents are crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trihydroxy-6-(hydroxymethyl)piperidine-2-sulfonic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfide.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the sulfonic acid group can produce sulfonates or sulfides.
Scientific Research Applications
3,4,5-Trihydroxy-6-(hydroxymethyl)piperidine-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4,5-Trihydroxy-6-(hydroxymethyl)piperidine-2-sulfonic acid involves its interaction with molecular targets and pathways. The compound’s hydroxyl and sulfonic acid groups enable it to form hydrogen bonds and ionic interactions with various biomolecules. These interactions can influence the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
(2Z,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidin-2-one oxime: This compound shares a similar piperidine ring structure but differs in the presence of an oxime group instead of a sulfonic acid group.
3,4,5-Trihydroxy-5-(hydroxymethyl)-2-methoxy-2-cyclohexen-1-one: This compound has a similar hydroxyl and hydroxymethyl substitution pattern but features a cyclohexenone ring instead of a piperidine ring.
Uniqueness
The presence of both hydroxyl and sulfonic acid groups in 3,4,5-Trihydroxy-6-(hydroxymethyl)piperidine-2-sulfonic acid makes it unique compared to other similar compounds
Properties
IUPAC Name |
3,4,5-trihydroxy-6-(hydroxymethyl)piperidine-2-sulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO7S/c8-1-2-3(9)4(10)5(11)6(7-2)15(12,13)14/h2-11H,1H2,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLICPKOWHZITQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(N1)S(=O)(=O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559266 |
Source
|
Record name | 3,4,5-Trihydroxy-6-(hydroxymethyl)piperidine-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60559266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91384-36-0 |
Source
|
Record name | 3,4,5-Trihydroxy-6-(hydroxymethyl)piperidine-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60559266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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